molecular formula C24H24FN3O B10896238 4-{[(4-fluorophenyl)amino]methyl}-N'-(1-phenylbutan-2-ylidene)benzohydrazide

4-{[(4-fluorophenyl)amino]methyl}-N'-(1-phenylbutan-2-ylidene)benzohydrazide

Cat. No.: B10896238
M. Wt: 389.5 g/mol
InChI Key: ZURXDOABGJSYTB-UHFFFAOYSA-N
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Description

“N’~1~-(1-BENZYLPROPYLIDENE)-4-[(4-FLUOROANILINO)METHYL]BENZOHYDRAZIDE” is a synthetic organic compound that belongs to the class of hydrazides These compounds are characterized by the presence of a hydrazide functional group, which is a derivative of hydrazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N’~1~-(1-BENZYLPROPYLIDENE)-4-[(4-FLUOROANILINO)METHYL]BENZOHYDRAZIDE” typically involves the following steps:

    Formation of the Benzylidene Intermediate: The reaction between benzaldehyde and propylamine under acidic conditions forms the benzylidene intermediate.

    Hydrazide Formation: The intermediate reacts with 4-fluoroaniline and benzohydrazide in the presence of a suitable catalyst, such as acetic acid, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

“N’~1~-(1-BENZYLPROPYLIDENE)-4-[(4-FLUOROANILINO)METHYL]BENZOHYDRAZIDE” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the aniline moiety can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of “N’~1~-(1-BENZYLPROPYLIDENE)-4-[(4-FLUOROANILINO)METHYL]BENZOHYDRAZIDE” depends on its specific application:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate signaling pathways involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N’~1~-(1-Benzylidene)-4-[(4-chloroanilino)methyl]benzohydrazide
  • N’~1~-(1-Benzylidene)-4-[(4-methoxyanilino)methyl]benzohydrazide

Uniqueness

“N’~1~-(1-BENZYLPROPYLIDENE)-4-[(4-FLUOROANILINO)METHYL]BENZOHYDRAZIDE” is unique due to the presence of the fluorine atom in the aniline moiety, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C24H24FN3O

Molecular Weight

389.5 g/mol

IUPAC Name

4-[(4-fluoroanilino)methyl]-N-(1-phenylbutan-2-ylideneamino)benzamide

InChI

InChI=1S/C24H24FN3O/c1-2-22(16-18-6-4-3-5-7-18)27-28-24(29)20-10-8-19(9-11-20)17-26-23-14-12-21(25)13-15-23/h3-15,26H,2,16-17H2,1H3,(H,28,29)

InChI Key

ZURXDOABGJSYTB-UHFFFAOYSA-N

Canonical SMILES

CCC(=NNC(=O)C1=CC=C(C=C1)CNC2=CC=C(C=C2)F)CC3=CC=CC=C3

Origin of Product

United States

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